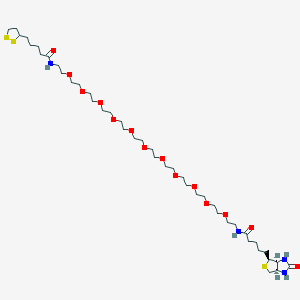
TRIS(ACETYLACETONATO) (1,10-PHENANTHROLINE)EUROPIUM(III)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is an organometallic europium complex . It is used as a red dopant material in organic light-emitting diodes (OLEDs) . It has also been found to have cytotoxic and antitumor properties against breast carcinoma cells .
Molecular Structure Analysis
The molecular formula of Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is C27H29EuN2O6 . The crystal structure of this compound has been studied .Physical and Chemical Properties Analysis
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) is a solid at 20 degrees Celsius . It has a molecular weight of 629.50 . The compound appears as a white to almost white powder or crystal . It has a melting point of 227 degrees Celsius .科学的研究の応用
Crystal Structure Analysis
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) has been extensively studied for its crystal structure. Watson, Williams, and Stemple (1972) determined its structure using single crystal X-ray diffraction, revealing a distorted square antiprism coordination geometry around the europium ion, contributing to its unique optical properties Watson, Williams, & Stemple, 1972.
Optical and Luminescent Properties
The luminescent properties of tris(acetylacetonato)(1,10-phenanthroline)europium(III) have been a focal point of research. Biju et al. (2006) synthesized and characterized new tris(heterocyclic beta-diketonato)europium(III) complexes, showing enhanced quantum yield and lifetime values for europium-based red emission, important for applications in light-emitting devices and bioimaging Biju, Raj, Reddy, & Kariuki, 2006.
Light-Conversion Molecular Devices
The search for efficient light-conversion molecular devices has led to the study of europium(III) complexes. Donegá, Júnior, and Sá (1996) reported a tris(4,4,4-trifluoro-1-phenyl-1,3-butanedionate)(1,10-phenanthroline-N-oxide)-europium(III) complex with remarkable luminescence quantum yield and long lifetime, showcasing its potential as a light-conversion molecular device Donegá, Júnior, & Sá, 1996.
Electroluminescent Devices
Tris(acetylacetonato)(1,10-phenanthroline)europium(III) and its derivatives have also been explored for electroluminescent device applications. Robinson, O'Regan, and Bazan (2000) demonstrated the synthesis and optoelectronic properties of a complex incorporating a phenanthroline ligand for electron transport, showing nearly monochromatic photoluminescence characteristic of the europium ion, essential for the development of efficient light-emitting diodes (LEDs) Robinson, O'Regan, & Bazan, 2000.
Analytical Applications
Kurata and Nagai (2001) investigated the use of electrospray ionization mass spectrometry (ESI-MS) for the qualitative and quantitative analysis of europium complexes, including tris(acetylacetonato)(1,10-phenanthroline)europium(III). This method offers high sensitivity and accuracy, useful for analytical applications in chemistry and biochemistry Kurata & Nagai, 2001.
作用機序
Target of Action
Tris(acetylacetonato)(1,10-phenanthroline)europium(III), also known as MFCD28386119, is an organometallic europium complex It has been determined to be able to bind to dna , suggesting that it may interact with genetic material in cells.
Mode of Action
Its ability to bind to dna suggests that it may interact with the genetic material in cells, potentially influencing gene expression or interfering with DNA replication processes
Biochemical Pathways
Given its potential to interact with DNA , it may influence various biochemical pathways related to DNA replication, transcription, and translation.
Result of Action
Its ability to bind to DNA suggests that it may have cytotoxic effects, potentially leading to cell death. It has been noted to have antitumor properties against breast carcinoma cells , suggesting a potential application in cancer therapy.
特性
IUPAC Name |
europium;(Z)-4-hydroxypent-3-en-2-one;1,10-phenanthroline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2.3C5H8O2.Eu/c1-3-9-5-6-10-4-2-8-14-12(10)11(9)13-7-1;3*1-4(6)3-5(2)7;/h1-8H;3*3,6H,1-2H3;/b;3*4-3-; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHVRNKRKBRWMFH-XUHIWKAKSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC(=O)C)O.CC(=CC(=O)C)O.CC(=CC(=O)C)O.C1=CC2=C(C3=C(C=CC=N3)C=C2)N=C1.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C/C(=C/C(=O)C)/O.C1=CC2=C(N=C1)C3=C(C=C2)C=CC=N3.[Eu] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32EuN2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
632.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![(4S)-4-amino-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[2-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[2-[[2-[(2S)-2-[[2-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[(1S)-4-amino-1-carboxy-4-oxobutyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-1-oxopropan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-2-oxoethyl]amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-2-oxoethyl]amino]-2,3,4,4,4-pentadeuterio-1-oxo-3-(trideuteriomethyl)butan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B6303669.png)
![acetic acid;(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2,6-diaminohexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid](/img/structure/B6303672.png)



![(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid;2,2,2-trifluoroacetic acid](/img/structure/B6303696.png)
![(2S)-1-[(2S)-2,6-diaminohexanoyl]pyrrolidine-2-carboxylic acid;hydrobromide](/img/structure/B6303704.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(1H-imidazol-5-yl)propanoic acid](/img/structure/B6303707.png)
![(2S)-2-[[(2S)-2-amino-3-(1H-indol-3-yl)propanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid;dihydrochloride](/img/structure/B6303712.png)
![(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoic acid;formic acid](/img/structure/B6303717.png)
![acetic acid;(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoic acid](/img/structure/B6303727.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid](/img/structure/B6303728.png)
![acetic acid;(2S)-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]-4-methylsulfanylbutanoic acid](/img/structure/B6303733.png)

